Tetrahydropalmatine hydrochloride

Description

Properties

IUPAC Name |

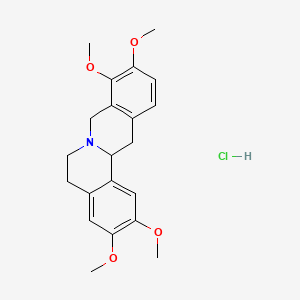

2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,10-11,17H,7-9,12H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSZZQQRTPWMEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6024-85-7, 2506-20-9, 6024-83-5 | |

| Record name | 6H-Dibenzo[a,g]quinolizine, 5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6024-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydropalmaline chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Palmatine, hydrochloride, (+)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6024-85-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TETRAHYDROPALMATINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AA8F911N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydropalmatine hydrochloride can be synthesized through various chemical routes. One common method involves the extraction of the alkaloid from plant sources followed by chemical modification to obtain the hydrochloride salt. The synthesis typically involves the use of organic solvents and reagents under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from plant materials, followed by purification and chemical conversion to the hydrochloride form. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Tetrahydropalmatine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its activity or stability.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield different tetrahydroisoquinoline derivatives .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Tetrahydropalmatine hydrochloride is classified as an isoquinoline alkaloid. Its pharmacological effects are primarily attributed to its action as an antagonist at dopamine D1 and D2 receptors, contributing to its analgesic and sedative properties. Additionally, it interacts with alpha-1 adrenergic receptors and GABA-A receptors, enhancing its overall pharmacological profile. The compound also modulates various signaling pathways involved in anti-inflammatory and neuroprotective effects.

Pain Management

This compound has been traditionally used for pain relief in Chinese medicine. Recent studies have confirmed its analgesic properties, making it a candidate for treating conditions such as dysmenorrhea and neuropathic pain .

Addiction Treatment

Research indicates that this compound shows promise in treating drug addiction, particularly heroin and cocaine dependence. A randomized double-blind study demonstrated that the compound significantly reduced the severity of protracted abstinence withdrawal syndrome (PAWS) among heroin-dependent subjects, with an abstinence rate of 47.8% compared to 15.2% in the placebo group .

| Study Type | Subject Group | Treatment Duration | Abstinence Rate (THP) | Abstinence Rate (Placebo) |

|---|---|---|---|---|

| Randomized Controlled Trial | Heroin-dependent subjects | 4 weeks | 47.8% | 15.2% |

Anxiolytic Effects

This compound exhibits anxiolytic effects, making it a potential treatment for anxiety disorders. Its ability to alleviate anxiety symptoms has been documented in various studies, highlighting its therapeutic potential in mental health applications .

Neuroprotective Effects

The compound has shown neuroprotective properties in animal models, particularly against ketamine-induced inflammation. It significantly reduced inflammatory markers such as TNF-α, IL-1β, and IL-6, suggesting its potential role in managing neurodegenerative conditions .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has low bioavailability due to inadequate intestinal absorption and rapid clearance from the body. However, novel drug delivery systems, such as self-microemulsifying drug delivery systems, have been explored to enhance its absorption and therapeutic efficacy .

Safety Profile

This compound is generally well-tolerated with a favorable safety profile. Studies assessing its safety in human subjects have shown no significant adverse effects when administered at therapeutic doses . However, further research is needed to fully understand its long-term toxicity and safety parameters.

Mechanism of Action

Tetrahydropalmatine hydrochloride exerts its effects through multiple mechanisms. It primarily acts as an antagonist at dopamine D1 and D2 receptors, which contributes to its analgesic and sedative properties. Additionally, it interacts with other receptor types, including alpha-1 adrenergic receptors and GABA-A receptors, enhancing its overall pharmacological profile. The compound also modulates various signaling pathways, such as the MMP/TIMP signaling and Wnt/β-catenin pathways, which are involved in its anti-inflammatory and neuroprotective effects .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Differences

Analytical Performance

Table 2: Chromatographic Separation Parameters

Ionic liquids (ILs) like [C₄MIM][OH]-methanol improve spot clarity and reduce tailing in TLC for THP and berberine compared to traditional solvents (n-hexane-chloroform) .

Pharmacokinetics and Toxicity

- THP HCl : Exhibits low euphoric effects due to dopamine receptor antagonism, making it safer than opioids .

- Protopine : Rapid metabolism via cytochrome P450, requiring dose adjustments in hepatic impairment .

Synergistic Combinations

- THP + Sinomenine: Additive analgesia in neuropathic pain models via dual modulation of dopamine and NMDA pathways .

- Berberine + Metformin : Enhances hypoglycemic effects in diabetes management .

Biological Activity

Tetrahydropalmatine hydrochloride (THP) is a natural alkaloid primarily derived from the plant species Corydalis yanhusuo and Stephania, known for its diverse pharmacological activities. This compound has garnered attention in recent years for its potential therapeutic applications, particularly in pain management, addiction treatment, and neuroprotection. This article provides a comprehensive overview of the biological activities of THP, supported by relevant research findings and data tables.

THP is classified as a tetrahydroprotoberberine isoquinoline alkaloid. Its pharmacokinetic profile indicates low bioavailability due to inadequate intestinal absorption and rapid clearance from the body. Innovative drug delivery systems, such as self-microemulsifying formulations, have been investigated to enhance THP's absorption and bioavailability .

Pharmacological Activities

The biological activities of THP can be categorized into several key areas:

1. Anti-inflammatory Effects

THP exhibits significant anti-inflammatory properties through various mechanisms:

- Cytokine Modulation : It reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages and other cell types .

- Signaling Pathways : THP inhibits critical pathways like NF-κB and PI3K/Akt/mTOR, which are involved in cellular growth and inflammation .

| Study | Method | Findings |

|---|---|---|

| Zhang et al., 2015 | Mouse model | Reduced inflammatory cytokines in myocardial ischemia-reperfusion injury. |

| Yu et al., 2019 | Cell culture | Decreased hepatocyte apoptosis via NF-κB inhibition. |

| Han et al., 2012 | Animal study | Attenuated inflammation in myocardial injury models. |

2. Analgesic Properties

THP has been shown to possess potent analgesic effects:

- Pain Models : In various pain models (e.g., formalin-induced pain), THP significantly reduces nociceptive responses, particularly in the second phase of pain .

- Mechanism of Action : The analgesic effects are mediated through spinal mechanisms involving sigma-1 receptors .

| Study | Method | Findings |

|---|---|---|

| Liu et al., 2016 | Formalin test | Dose-dependent reduction in pain response. |

| Yodkeeree et al., 2018 | Animal study | Analgesic effects linked to spinal cord modulation. |

3. Neuroprotective Effects

THP has demonstrated neuroprotective capabilities:

- Cerebral Ischemia : Studies indicate that THP protects against ischemia-reperfusion injury in cerebral tissue .

- Behavioral Studies : It shows promise in alleviating anxiety and depression-like behaviors, potentially through modulation of neuropeptides .

| Study | Method | Findings |

|---|---|---|

| Qu et al., 2016 | Rat model | Neuroprotective effects against cerebral ischemia. |

| Wang et al., 2018 | Behavioral tests | Reduced anxiety-like behavior in stress models. |

4. Anti-addiction Properties

THP is being explored for its potential in treating substance use disorders:

- Clinical Trials : Preliminary studies suggest that THP may reduce cravings and withdrawal symptoms in cocaine and heroin users .

- Mechanism : Its action on dopamine receptors (D1, D2) suggests a role in modulating reward pathways associated with addiction .

Safety Profile

While THP is generally well-tolerated, concerns regarding its long-term safety and potential toxicity remain under investigation. Studies have indicated a need for further research into its chronic exposure effects and any associated risks .

Q & A

Q. How can extraction efficiency of THP HCl from Corydalis species be optimized?

- Methodological Strategy : Ultrasonic-assisted aqueous two-phase extraction (e.g., acetonitrile/water) achieves >95% recovery. Solvent ratios (1:8–1:10) and pH adjustments (e.g., 0.1% phosphoric acid) are critical for maximizing yield . Validation via precision studies (%RSD <2%) ensures reproducibility .

Q. What challenges arise in synthesizing enantiomerically pure THP HCl, and how are they addressed?

- Synthetic Chemistry : Stereoselective synthesis of (S)-(–)-tetrahydropalmatine requires palladium-catalyzed enolate arylation as a key step. Late-stage modifications (e.g., Friedel–Crafts acylation) enable structural diversification while maintaining enantiomeric purity .

Q. How do researchers resolve conflicting data on THP HCl’s bioactivity across experimental models?

- Data Contradiction Analysis : Species-specific metabolic differences (e.g., rat vs. primate dopamine pathways) and variability in extraction protocols are addressed through meta-analyses of pharmacokinetic parameters (e.g., half-life, bioavailability) and standardized in vitro assays (e.g., β-arrestin recruitment assays) .

Q. What advanced validation techniques ensure accuracy in THP HCl quantification?

- Analytical Validation : Cross-validation with external standard methods (ESM), recovery tests (98.4–102.4%), and precision studies (%RSD <1%) confirm method robustness. Multi-laboratory reproducibility trials are recommended for complex matrices like herbal formulations .

Methodological Design Considerations

Q. What experimental design factors are critical for in vivo studies of THP HCl’s analgesic effects?

- Experimental Design :

- Dosage : Dose-response studies (e.g., 10–50 mg/kg in rodents) to establish therapeutic windows.

- Controls : Sham-operated animals to isolate THP HCl’s effects from stress-induced dopamine fluctuations.

- Endpoint Metrics : Behavioral assays (e.g., tail-flick test) combined with microdialysis for real-time dopamine monitoring .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.